6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring and substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2,3-dimethylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to DNA and interacts with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.
Pathways Involved: The interaction with topoisomerase II results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
6-(2,4-dimethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid and other imidazo[2,1-b][1,3]thiazole derivatives share structural similarities.
Uniqueness: The presence of the 2,4-dimethylphenyl group and the specific substitution pattern on the imidazo[2,1-b][1,3]thiazole core confer unique chemical and biological properties to this compound.
Properties
CAS No. |
940725-66-6 |
---|---|
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 |
Purity |
95 |
Origin of Product |
United States |
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